molecular formula C24H28F3N3O3 B011912 Tafenoquin CAS No. 106635-80-7

Tafenoquin

Katalognummer: B011912
CAS-Nummer: 106635-80-7
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: LBHLFPGPEGDCJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(4)-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine is an aminoquinoline that is 8-aminoquinoline which is substituted by methoxy groups at positions 2 and 6, a methyl group at position 4, and a m-(trifluoromethyl)phenoxy group at position 5, and in which the amino substituent at position 8 is itself substituted by a 5-aminopentan-2-yl group. It is a member of (trifluoromethyl)benzenes, an aminoquinoline, an aromatic ether, a primary amino compound and a secondary amino compound.
Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group. It was discovered by the scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria. Tafenoquine was further developed collaboratively between GlaxoSmithKline and Medicines for Malaria Venture. It was FDA approved on July 20, 2018.
Tafenoquine is an aminoquinoline that is used in combination with other antimalarials for the prevention of relapse of Plasmodium vivax malaria and by itself as prophylaxis against all species of malaria. Tafenoquine has been linked to low rates of transient and asymptomatic serum enzyme elevations during therapy but has not been associated with instances of clinically apparent acute liver injury.
Tafenoquine is an orally bioavailable 8-aminoquinoline derivative, with antimalarial activity. Although the mechanism is not completely understood, upon administration, tafenoquine inhibits the parasitic enzyme heme polymerase in the blood stages of the parasites. This inhibits the conversion of the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Tafenoquine is active against all the stages of Plasmodium species and is also active against the pre-erythrocytic liver stages of the parasites. This prevents the development of the erythrocytic forms of the parasite which are responsible for relapses in P. vivax malaria.
See also: Tafenoquine Succinate (active moiety of).

Wissenschaftliche Forschungsanwendungen

Radikaler Heilung von Plasmodium vivax Malaria

Tafenoquin wurde 2018 von der US Food and Drug Administration (FDA) für die radikale Heilung von Plasmodium vivax Malaria zugelassen. Diese Zulassung markierte einen bedeutenden Meilenstein im Kampf gegen diese durch Mücken übertragene Krankheit. Anders als bei anderen Plasmodium-Arten produziert P. vivax Hypnozoiten während seines Lebenszyklus in der Leber. Diese latenten Formen des Parasiten können die Krankheit (einen Rückfall) ohne Mückenstiche reaktivieren. This compound eliminiert Hypnozoiten effektiv, verhindert Rückfälle und trägt zur radikalen Heilung von Vivax-Malaria bei .

Prophylaxe von Malaria

Neben seiner Rolle bei der radikalen Heilung wird this compound zur Prophylaxe von Malaria verschrieben. Es bietet präventive Maßnahmen gegen die Krankheit und ist damit ein wertvolles Werkzeug für Reisende und Personen, die in Malaria-Endemiegebieten leben. Die Wirksamkeit des Medikaments bei der Verhinderung der Malariaübertragung ist gut belegt .

Überlegenheit gegenüber Primaquin

This compound hat sich als überlegenes Mittel gegenüber Primaquin, einem weiteren 8-Aminoquinolin, als neuartiges Anti-Malaria-Mittel erwiesen. Umfangreiche In-vitro- und In-vivo-Studien haben seine Wirksamkeit belegt. Bemerkenswerterweise ist der Wirkmechanismus von this compound noch nicht vollständig geklärt, aber Studien weisen durchweg darauf hin, dass ein Metabolit für seine Wirksamkeit verantwortlich ist .

Klinische Studien und Wirksamkeit

Klinische Studien haben die Dosierung, Pharmakokinetik und den Einfluss von this compound auf das Wiederauftreten von Vivax-Malaria untersucht. Beispielsweise zeigte ein Schema mit this compound 400 mg einmal täglich über 3 Tage Wirksamkeit bei der Verhinderung von Rückfällen für mindestens 4 Monate . Weitere Forschung ist jedoch erforderlich, um sein Sicherheitsprofil und seine Langzeitwirkungen vollständig zu verstehen .

Metabolismusstudien und Rückschlüsse auf den Menschen

Obwohl Studien zum Arzneimittelstoffwechsel von this compound beim Menschen begrenzt sind, haben Forscher Erkenntnisse aus murinen Modellen gewonnen. Das Verständnis seines Stoffwechsels ist entscheidend für die Optimierung der Dosierung und die Minimierung von Nebenwirkungen .

Zukünftige Forschung und Anwendungen

Da this compound weiterhin untersucht wird, könnten laufende Forschungsarbeiten weitere Anwendungen aufdecken. Die Untersuchung seines Potenzials in Kombinationstherapien, die Erforschung neuer Formulierungen und die Bewertung seiner Auswirkungen auf verschiedene Plasmodium-Arten sind vielversprechende Forschungsgebiete .

Wirkmechanismus

Target of Action

Tafenoquine, an 8-aminoquinoline antimalarial drug, is primarily active against the liver stages, including the hypnozoite (dormant stage) of Plasmodium vivax . Hypnozoites are latent forms of the parasite that can reactivate the illness, a relapse, without any bite of an infected mosquito .

Mode of Action

It is believed that the active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled byP. falciparum which are upregulated in gametocytes and liver stages . This interaction with its targets leads to the death of the parasite, thereby preventing the relapse of malaria .

Biochemical Pathways

Tafenoquine affects the biochemical pathways of the Plasmodium species, including P. falciparum and P. vivax. It is active against pre-erythrocytic (liver) forms (including hypnozoite [dormant stage]) and erythrocytic (asexual) forms, as well as gametocytes . The interruption of these pathways leads to the death of the parasite and prevents the relapse of malaria .

Pharmacokinetics

Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows it to be given as a single dose for radical cure or as weekly chemoprophylaxis . This long half-life and slow absorption contribute to its high bioavailability and effectiveness in treating and preventing malaria .

Result of Action

The primary result of Tafenoquine’s action is the prevention of relapse in P. vivax malaria. By killing the dormant hypnozoites in the liver, Tafenoquine prevents the reactivation of the disease . It also has activity against P. vivax gametocytes and blood-stage schizonts .

Action Environment

Environmental factors such as the prevalence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in a population can influence the action and efficacy of Tafenoquine. Tafenoquine can cause hemolysis in individuals with G6PD deficiency, leading to severe anemia, kidney damage, and potentially death in cases of severe deficiency . Therefore, quantitative G6PD testing is required before administering Tafenoquine .

Biochemische Analyse

Biochemical Properties

Tafenoquine interacts with various enzymes, proteins, and other biomolecules. The activation of tafenoquine needs the activity of CYP 2D6 liver microsomal enzyme . It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Cellular Effects

Tafenoquine has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses . In people with G6PD deficiency, red blood cell breakdown may occur .

Molecular Mechanism

The exact mechanism of action of Tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine . The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .

Temporal Effects in Laboratory Settings

Tafenoquine presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% . Tafenoquine is generally well tolerated in adults and there is no convincing evidence for neurologic, ophthalmic, and cardiac toxicities .

Dosage Effects in Animal Models

In animal models, tafenoquine has shown to be highly effective against Babesia microti and Babesia duncani . It also exhibited an effective antimicrobial effect in a subcutaneous abscess model in vivo with a good toxicity profile .

Metabolic Pathways

Tafenoquine is involved in various metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Transport and Distribution

Tafenoquine presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .

Subcellular Localization

The exact subcellular localization of Tafenoquine is not well established. Mechanistic studies by fluorescent probes of SYTOX Green/DiSC3 (5), molecular dynamic simulations, electron microscopy, and proteomic analysis revealed that Tafenoquine exerts antimicrobial activity mainly through selective bacterial cell membrane disruption .

Eigenschaften

IUPAC Name

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLFPGPEGDCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-81-8 (maleate)
Record name Tafenoquine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90869466
Record name Tafenoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites.
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

106635-80-7
Record name Tafenoquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106635-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafenoquine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tafenoquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAFENOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafenoquine
Reactant of Route 2
Reactant of Route 2
Tafenoquine
Reactant of Route 3
Tafenoquine
Reactant of Route 4
Tafenoquine
Reactant of Route 5
Tafenoquine
Reactant of Route 6
Tafenoquine
Customer
Q & A

ANone: Tafenoquine, an 8-aminoquinoline antimalarial drug, exerts its activity against Plasmodium species by targeting the parasite's liver stage hypnozoites, effectively preventing relapse in vivax and ovale malaria. While its exact mechanism is not fully elucidated, research suggests it involves the production of oxidative metabolites that are detrimental to the parasite. [] These metabolites are thought to disrupt essential parasite functions, ultimately leading to parasite death. [, ]

ANone: While primarily recognized for its anti-relapse properties against P. vivax and P. ovale, studies demonstrate that tafenoquine also exhibits transmission blocking activity against P. falciparum. [] Low doses of tafenoquine administered to infected individuals were shown to significantly reduce both oocyst and sporozoite positivity rates in mosquitoes feeding on these individuals, ultimately decreasing transmission rates. []

ANone: The molecular formula of tafenoquine succinate, the salt form commonly used in pharmaceutical formulations, is C24H28F3N3O3∙C4H6O4. Its molecular weight is 581.6 g/mol. [, ]

ANone: Various analytical techniques have been utilized for tafenoquine characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and fluorimetry. [] These methods aid in confirming the drug's identity, purity, and stability.

ANone: Yes, computational chemistry studies have been performed on tafenoquine, particularly in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling. This modeling helps understand the relationship between drug concentration and its effects, allowing researchers to optimize dosing regimens and predict potential drug interactions. []

ANone: While the research papers don't delve into specific SAR studies, it is understood that even minor structural modifications to tafenoquine or related 8-aminoquinolines could significantly influence their pharmacological properties, including their antimalarial activity, potency, and potential for side effects.

ANone: Population pharmacokinetic studies conducted on tafenoquine administered as both capsules and tablets revealed no clinically significant difference in relative bioavailability between the two formulations. [] This suggests that tafenoquine exhibits good stability in both these commonly used oral dosage forms.

ANone: Tafenoquine exhibits a long elimination half-life of approximately 12.7 days. [] The typical values for the first-order absorption rate constant (Ka), clearance (CL/F), and volume of distribution (V/F) were determined to be 0.243 h−1, 0.056 liters/h/kg, and 23.7 liters/kg, respectively. []

ANone: While not explicitly mentioned in the provided research papers, 8-aminoquinolines like tafenoquine are primarily metabolized in the liver and subsequently eliminated through feces. []

ANone: While CYP2D6 is known to play a crucial role in the metabolism of primaquine, studies on tafenoquine have yielded conflicting results. Some research suggests that CYP2D6 activity might influence tafenoquine's effectiveness in preventing P. vivax relapses, while other studies indicate that CYP2D6 status does not significantly affect plasma tafenoquine concentrations or its anti-relapse efficacy. [, ]

ANone: The in vitro activity of tafenoquine has been evaluated using various methods, including the inhibition of schizont maturation assay, which measures the drug's ability to prevent the maturation of Plasmodium falciparum parasites in red blood cells. [, ]

ANone: Tafenoquine demonstrates promising in vitro activity against chloroquine-resistant strains of P. falciparum. Studies have shown that tafenoquine maintains its efficacy even in regions where chloroquine resistance is prevalent, highlighting its potential as a valuable treatment option in such areas. [, ]

ANone: Mice infected with Babesia microti, a parasite causing babesiosis, have been successfully utilized as an animal model to investigate the efficacy and pharmacokinetics of tafenoquine. Studies have shown that a single oral dose of tafenoquine in these mice effectively reduces parasitemia, mimicking its activity against Plasmodium species in humans. []

ANone: Several clinical trials have demonstrated the efficacy and safety of tafenoquine for malaria prophylaxis. Notably, a Phase III trial involving Australian soldiers deployed to East Timor showed that weekly tafenoquine prophylaxis was as effective as mefloquine in preventing malaria. [] Similarly, trials in Ghana, Kenya, and Thailand confirmed the efficacy of different weekly tafenoquine regimens in preventing P. falciparum infection. [, , ]

ANone: Clinical trials have shown that a single dose of tafenoquine (300 mg) is as effective as a 14-day course of primaquine (15 mg daily) in preventing P. vivax relapse. [, ] This finding highlights the potential of tafenoquine to improve patient adherence and simplify treatment regimens for P. vivax malaria.

ANone: While there have been no documented cases of clinical resistance to tafenoquine, the potential for resistance development remains a concern. This concern is particularly relevant given the drug's long half-life, which could allow parasites prolonged exposure to subtherapeutic drug concentrations, potentially favoring the selection of resistant strains. []

ANone: Tafenoquine administration has been associated with generally mild and transient side effects. The most common ones include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. [, ]

ANone: A randomized, double-blind, placebo-controlled study assessed the long-term ophthalmic and renal effects of tafenoquine. The study found no clinically significant differences in night vision or other ophthalmic indices between the tafenoquine and placebo groups after six months of treatment. [] Furthermore, no significant changes in glomerular filtration rate were observed, indicating that tafenoquine did not adversely affect renal function in the study population. []

ANone: Currently, glucose-6-phosphate dehydrogenase (G6PD) deficiency status is the most crucial biomarker used before tafenoquine administration. G6PD deficiency testing is mandatory because the drug can cause hemolysis in individuals with this condition. [, ]

ANone: Tafenoquine concentrations in biological samples like plasma are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [, ] These methods offer the sensitivity and specificity required to quantify tafenoquine levels accurately.

ANone: Primaquine remains the mainstay drug for P. vivax radical cure and is the primary alternative to tafenoquine. [, ] While both drugs belong to the 8-aminoquinoline class and effectively eliminate liver-stage hypnozoites, they differ significantly in their dosing regimens and potential for side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.